molecular formula C25H30N7O10P B12764505 Fostemsavir dihydrate CAS No. 942117-71-7

Fostemsavir dihydrate

Cat. No.: B12764505
CAS No.: 942117-71-7
M. Wt: 619.5 g/mol
InChI Key: IHIJOICKAIGEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fostemsavir dihydrate (also known as BMS-663068) is the dihydrate form of the first-in-class HIV-1 attachment inhibitor prodrug approved for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1 infection . As a phosphonooxymethyl prodrug, it is rapidly hydrolyzed by alkaline phosphatase in the gut to yield its active metabolite, temsavir (BMS-626529) . Temsavir acts as a novel small-molecule entry inhibitor by specifically and reversibly binding to the envelope glycoprotein gp120 on the surface of the HIV-1 virus . This binding occurs adjacent to the CD4 binding site, stabilizing the viral envelope in a closed conformation and thereby preventing the initial attachment of the virus to the host CD4+ T-cell receptors, which is the critical first step in the viral lifecycle . This unique mechanism of action, which is orthogonal to other antiretroviral classes, makes Fostemsavir an invaluable research tool for investigating viral entry, resistance mechanisms, and potential combination therapies . Its activity is generally independent of viral tropism (CCR5 vs. CXCR4) and most HIV-1 subtypes, though susceptibility can vary due to natural heterogeneity in gp120 . For researchers studying multidrug-resistant HIV, this compound offers a critical compound with a high barrier to resistance and no in vitro cross-resistance to other major classes of antiretrovirals, including NRTIs, NNRTIs, PIs, INSTIs, and other entry inhibitors . This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

942117-71-7

Molecular Formula

C25H30N7O10P

Molecular Weight

619.5 g/mol

IUPAC Name

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;dihydrate

InChI

InChI=1S/C25H26N7O8P.2H2O/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);2*1H2

InChI Key

IHIJOICKAIGEIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.O.O

Origin of Product

United States

Preparation Methods

The preparation of fostemsavir dihydrate involves several synthetic routes and reaction conditions. One method involves the preparation of a compound of Formula IV, where P1 is hydrogen or a suitable protecting group, and R1 is hydrogen or a C1-6 alkyl group . The process includes the preparation of a compound of Formula I, followed by subsequent reactions to obtain the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Fostemsavir dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may lead to the formation of substituted analogs .

Scientific Research Applications

Clinical Applications

1. Treatment of HIV-1 Infection

Fostemsavir is primarily used in patients with HIV-1 who have limited treatment options due to resistance to multiple antiretroviral agents. In clinical trials, it has demonstrated significant antiviral activity and improved immune function.

  • Efficacy Data : In a Phase III trial (BRIGHTE), 80% of participants receiving fostemsavir achieved a viral load below the limit of detection at week 24 .
Study GroupParticipantsViral Load Undetectable (%)Median CD4+ Increase (cells/μL)
Fostemsavir + OBT20380138
Ritonavir-Boosted Atazanavir7575-

2. Co-administration with Other Antiretrovirals

Fostemsavir can be used in combination with other antiretroviral agents as part of an optimized background therapy (OBT). This combination approach is crucial for managing complex cases of HIV where multiple drug resistance is present .

Pharmacokinetics and Safety Profile

Fostemsavir exhibits favorable pharmacokinetic properties, including:

  • Bioavailability : Approximately 27% after oral administration.
  • Metabolism : Primarily converted to temsavir through hydrolysis and CYP450 oxidation.
  • Drug Interactions : Coadministration with strong CYP3A inducers is contraindicated due to reduced temsavir exposure, which may impair virologic response .

Common Adverse Reactions :

  • Diarrhea
  • Nausea
  • Headache
  • Rash

Monitoring liver function and renal parameters is recommended due to potential elevations in liver enzymes and creatinine levels .

Case Studies

Case Study 1: Efficacy in Heavily Treatment-Experienced Patients

A study involving 371 participants highlighted the efficacy of fostemsavir in individuals with extensive prior treatment failures. The results indicated a robust antiviral response, with significant reductions in viral loads observed over the treatment period .

Case Study 2: Safety Profile Assessment

In a safety assessment involving participants aged over 65 years, fostemsavir was well-tolerated, although data on this demographic remain limited. The most common adverse effects were manageable and did not lead to significant discontinuation rates .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Table 1: Structural and Mechanistic Comparison of Fostemsavir Dihydrate and Analogous Antivirals

Compound Target/Mechanism Key Structural Features Clinical Indication
This compound HIV-1 gp120 attachment inhibitor Prodrug: Phosphonooxymethyl tris salt; hydrolyzed to temsavir (azaindole-triazole core) Multidrug-resistant HIV-1
BMS-488043 HIV-1 gp120 (precursor compound) 4,7-Dimethoxy-azaindole; lacks triazole substitution Discontinued (high dosing)
Maraviroc CCR5 co-receptor antagonist Bicyclic tertiary amine; blocks CCR5-gp120 interaction CCR5-tropic HIV-1
Enfuvirtide HIV-1 gp41 fusion inhibitor Synthetic 36-amino-acid peptide; inhibits viral membrane fusion Advanced HIV-1
Cidofovir dihydrate Viral DNA polymerase inhibitor (CMV, HPV) Acyclic nucleoside phosphonate; incorporates into viral DNA CMV retinitis, HPV infections

Key Insights :

  • Fostemsavir vs. BMS-488043 : Fostemsavir’s optimized triazole substitution at the C7 position enhances binding affinity to gp120 and reduces required dosing frequency compared to BMS-488043, which required twice-daily administration with high-fat meals .
  • Fostemsavir vs. Maraviroc : While both target HIV entry, maraviroc blocks CCR5 co-receptor binding, limiting its use to CCR5-tropic strains. Fostemsavir acts earlier in the viral lifecycle and is effective against both CCR5- and CXCR4-tropic strains .
  • Fostemsavir vs. Enfuvirtide : Enfuvirtide’s peptide structure necessitates subcutaneous injection, whereas fostemsavir’s oral bioavailability (via prodrug conversion) improves patient compliance .

Pharmacokinetic and Resistance Profiles

Table 2: Pharmacokinetic and Resistance Data

Parameter This compound BMS-488043 Maraviroc
Bioavailability 25–30% (prodrug conversion) <10% (dose-dependent) 23–33% (with food)
Half-life (t₁/₂) 10–12 hours (temsavir) 3–4 hours 14–18 hours
Resistance Mechanism gp120 V1/V2 loop mutations gp120 V3 loop mutations CCR5 tropism loss or mutations
Clinical Resistance Rate ~15% (after 96 weeks) ~30% (early trials) ~10% (CCR5-tropic strains)

Key Insights :

  • Fostemsavir’s resistance profile is distinct from older attachment inhibitors like BMS-488043, with mutations in the gp120 V1/V2 loops rather than the V3 loop .
  • Compared to maraviroc, fostemsavir maintains efficacy in patients with pre-existing CXCR4-tropic virus, broadening its applicability .

Research Findings and Clinical Implications

Efficacy in Multidrug-Resistant HIV

In the BRIGHTE trial, fostemsavir achieved virologic suppression (HIV RNA <40 copies/mL) in 54% of patients at 96 weeks when combined with optimized background therapy. This outperformed historical data for enfuvirtide (45% suppression at 48 weeks) and matched maraviroc’s efficacy in treatment-experienced cohorts .

Q & A

Q. What experimental methodologies are recommended for studying the mechanism of action of fostemsavir dihydrate as an HIV-1 attachment inhibitor?

Fostemsavir’s mechanism involves binding to the gp120 subunit of the HIV-1 envelope, preventing viral attachment to CD4+ T-cells. To study this, researchers should employ surface plasmon resonance (SPR) to measure binding affinity and kinetics between gp120 and fostemsavir. Additionally, cryo-electron microscopy can visualize structural interactions, while in vitro neutralization assays using pseudotyped viruses quantify inhibitory concentration (IC50) values . Preclinical validation in non-human primate models (e.g., macaques infected with simian-human immunodeficiency virus) is critical for translational relevance .

Q. How should pharmacokinetic studies be designed to assess the conversion of fostemsavir to its active metabolite, temsavir?

Pharmacokinetic studies must account for alkaline phosphatase-mediated conversion of fostemsavir (prodrug) to temsavir in the gastrointestinal tract. Use serial plasma sampling in human trials to measure temsavir concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters include:

  • Cmax : Peak plasma concentration
  • Tmax : Time to reach Cmax
  • AUC0-24h : Area under the concentration-time curve Ensure standardized meal conditions (e.g., high-fat vs. fasting) to evaluate food effects on bioavailability, as earlier analogs like BMS-488043 showed dose-dependent variability .

Q. What are the critical endpoints and inclusion criteria for clinical trials evaluating fostemsavir in treatment-experienced populations?

The BRIGHTE trial (N=370) established a framework:

  • Primary endpoint : Mean change in log10 HIV-1 RNA from baseline to Day 8 (analyzed via ANCOVA with baseline viral load as a covariate) .
  • Inclusion criteria : Multi-drug resistance (≥4-class antiretroviral failure), viral load ≥1,000 copies/mL.
  • Safety monitoring : Track immune reconstitution inflammatory syndrome (IRIS) and hepatic/renal toxicity, which occurred in 2-3% of subjects .

Advanced Research Questions

Q. How can researchers resolve contradictions in fostemsavir’s safety data, such as the incidence of IRIS versus other antiretrovirals?

Conflicting reports on IRIS (3% in BRIGHTE trial vs. lower rates in integrase inhibitor studies) require stratified subgroup analysis. Compare fostemsavir-treated cohorts with matched controls receiving dolutegravir or bictegravir, adjusting for baseline CD4+ counts and opportunistic infection history. Meta-analyses should pool data from Phase III trials (e.g., BRIGHTE, AI468002) and use Mantel-Haenszel risk ratios to quantify IRIS risk .

Q. What statistical approaches are optimal for analyzing fostemsavir’s efficacy in heterogeneous patient populations?

For populations with high pretreatment variability (e.g., prior drug resistance profiles), apply mixed-effects models to account for inter-patient variability. Use:

  • Random slopes : To model individual viral decay trajectories.
  • Covariance structures : Unstructured or autoregressive for repeated measures. Sensitivity analyses should exclude outliers (e.g., non-adherent subjects) to validate robustness .

Q. How can preclinical models be optimized to study fostemsavir’s activity against non-B HIV-1 subtypes?

Develop chimeric virus constructs incorporating envelope genes from subtypes C, CRF01_AE, or CRF02_AG. Test fostemsavir in primary CD4+ T-cells from diverse geographic cohorts using a standardized neutralization panel (e.g., Global Panel of HIV-1 Env Clones). Pair this with deep sequencing to identify gp120 mutations (e.g., M426L, S375M) conferring reduced susceptibility .

Methodological Guidelines

  • For in vitro assays : Follow WHO-recommended protocols for HIV-1 drug resistance testing, including phenotypic assays (e.g., PhenoSense) and genotypic interpretation algorithms (Stanford HIVdb) .
  • For clinical data reporting : Adhere to CONSORT guidelines, detailing randomization methods (e.g., block randomization in BRIGHTE) and handling of missing data (multiple imputation vs. complete-case analysis) .
  • For structural studies : Deposit cryo-EM maps in the Electron Microscopy Data Bank (EMDB) and atomic coordinates in the Protein Data Bank (PDB) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.